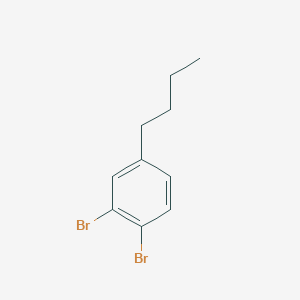

1,2-Dibromo-4-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dibromo-4-butylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a butyl group at the n-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4-butylbenzene typically involves the bromination of n-butylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where n-butylbenzene is reacted with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-4-butylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Carboxylic acids or ketones.

Reduction: Hydrogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dibromo-4-butylbenzene serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of other functional groups into organic molecules. This characteristic makes it valuable for creating more complex organic compounds .

Material Science

The compound's structural features allow it to be explored in material science applications, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The bulky tert-butyl group contributes to steric hindrance, which can influence the properties of materials derived from this compound .

Research indicates that this compound exhibits biological activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, suggesting that this compound may impact pharmacokinetics when co-administered with other drugs . The implications for drug-drug interactions necessitate further investigation into its toxicological effects and overall safety profile.

Case Study 1: Synthesis of Phthalocyanines

In a study focusing on the synthesis of substituted phthalocyanines, researchers utilized this compound as a precursor. The compound underwent further reactions to produce phthalocyanine derivatives with enhanced solubility due to the bulky tert-butyl substituent. This illustrates the compound's role as a versatile building block in complex organic synthesis .

Case Study 2: Biological Impact Assessment

A study assessed the potential effects of this compound on human health by examining its interaction with cytochrome P450 enzymes. The findings indicated that this compound could alter drug metabolism pathways, emphasizing the need for detailed toxicological evaluations to understand its safety profile better .

Mecanismo De Acción

The mechanism of action of 1,2-Dibromo-4-butylbenzene in chemical reactions involves the interaction of its bromine atoms and butyl group with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the butyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dibromo-n-butylbenzene: Similar structure but with bromine atoms at the 1 and 4 positions.

3,4-Dichloro-n-butylbenzene: Similar structure but with chlorine atoms instead of bromine.

3,4-Dibromo-toluene: Similar structure but with a methyl group instead of a butyl group

Uniqueness

1,2-Dibromo-4-butylbenzene is unique due to the specific positioning of the bromine atoms and the butyl group, which can influence its reactivity and applications. The presence of bromine atoms makes it a versatile intermediate for further functionalization in organic synthesis .

Actividad Biológica

1,2-Dibromo-4-butylbenzene is an aromatic compound characterized by its unique structure and biological properties. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, potential toxicological effects, and implications for human health and environmental safety.

Chemical Structure and Properties

This compound has the molecular formula C10H12Br2 and a molecular weight of approximately 292.01 g/mol. The compound features two bromine atoms attached to the benzene ring at the 1 and 2 positions, while a butyl group is substituted at the 4 position. This structural arrangement contributes to its physical and chemical properties, such as moderate solubility in organic solvents and notable reactivity.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 (CYP) enzymes. Notably, it has been identified as an inhibitor of CYP1A2 and CYP2C9, which are crucial in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse drug-drug interactions .

The following table summarizes the inhibitory effects of this compound on various CYP enzymes:

| CYP Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C9 | Non-competitive |

Toxicological Implications

The potential toxicological effects of this compound have been a subject of investigation. Studies suggest that exposure to this compound may pose health risks due to its bioactivity. For instance, its interaction with CYP enzymes can lead to the formation of reactive metabolites that may be harmful to cellular systems . Furthermore, environmental assessments indicate that this compound could contribute to ecological toxicity if released into water systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study examining the effects of various brominated compounds on liver microsomes found that this compound significantly inhibited CYP activity, suggesting a risk for altered drug metabolism in humans.

- Environmental Impact Assessments : Research conducted on contaminated sites indicated that compounds like this compound could accumulate in aquatic environments, leading to potential risks for aquatic life due to their inhibitory effects on key metabolic pathways .

- Comparative Analysis : A comparative study highlighted the differences in biological activity among structurally similar compounds. It was found that while many brominated compounds exhibit some level of CYP inhibition, this compound demonstrated particularly strong inhibitory effects on CYP2C9 .

Propiedades

IUPAC Name |

1,2-dibromo-4-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZMSCFYHQHBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.